![molecular formula C9H5ClO2 B038910 Chlorure de benzo[b]furane-3-carbonyle CAS No. 111964-21-7](/img/structure/B38910.png)
Chlorure de benzo[b]furane-3-carbonyle
Vue d'ensemble
Description
Benzo[b]furan-3-carbonyl chloride is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a fused benzene ring and a furan ring Benzo[b]furan-3-carbonyl chloride is a derivative of benzofuran, where a carbonyl chloride group is attached to the third position of the benzofuran ring
Applications De Recherche Scientifique
Benzo[b]furan-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Derivatives of Benzo[b]furan-3-carbonyl chloride have shown potential as therapeutic agents for the treatment of diseases such as cancer and bacterial infections.
Material Science: It is used in the synthesis of polymers and dyes, contributing to the development of advanced materials with specific properties.
Mécanisme D'action
Target of Action
Benzo[b]furan-3-carbonyl chloride, also known as Benzofuran-3-carbonyl chloride, is a compound that has been studied for its potential biological activities . . Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity .
Biochemical Pathways
For example, some benzofuran derivatives have been shown to exhibit antimicrobial activities, suggesting they may interfere with bacterial growth and replication pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects.
Action Environment
The action of Benzo[b]furan-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Benzo[b]furan-3-carbonyl chloride is classified as a skin corrosive/irritant and can cause serious eye damage . It reacts violently with water, and contact with water liberates toxic gas . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Orientations Futures
Research on benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, continues to be a focal point for extensive global research . Their diverse physiological and pharmacological properties make them particularly intriguing for applications in medicinal chemistry, material sciences, drug discovery, and the agrochemical and pharmaceutical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]furan-3-carbonyl chloride typically involves the chlorination of benzo[b]furan-3-carboxylic acid. One common method is to react benzo[b]furan-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Benzo[b]furan-3-carboxylic acid+SOCl2→Benzo[b]furan-3-carbonyl chloride+SO2+HCl
This reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to facilitate the removal of by-products like sulfur dioxide and hydrogen chloride.
Industrial Production Methods
In an industrial setting, the production of Benzo[b]furan-3-carbonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]furan-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, Benzo[b]furan-3-carbonyl chloride hydrolyzes to form benzo[b]furan-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with Benzo[b]furan-3-carbonyl chloride under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous solvents such as tetrahydrofuran (THF) to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Benzo[b]furan-3-carboxylic acid: Formed by hydrolysis.
Comparaison Avec Des Composés Similaires
Benzo[b]furan-3-carbonyl chloride can be compared with other benzofuran derivatives such as:
Benzo[b]furan-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the second position.
Benzo[b]furan-3-carboxylic acid: The precursor to Benzo[b]furan-3-carbonyl chloride, with a carboxylic acid group instead of a carbonyl chloride group.
Benzo[b]furan-2-carboxylic acid: Similar to Benzo[b]furan-3-carboxylic acid but with the carboxylic acid group at the second position.
The uniqueness of Benzo[b]furan-3-carbonyl chloride lies in its specific reactivity due to the position of the carbonyl chloride group, which allows for selective functionalization and the synthesis of diverse derivatives.
Propriétés
IUPAC Name |
1-benzofuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHWSRVMUQSCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515518 | |
| Record name | 1-Benzofuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111964-21-7 | |
| Record name | 1-Benzofuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
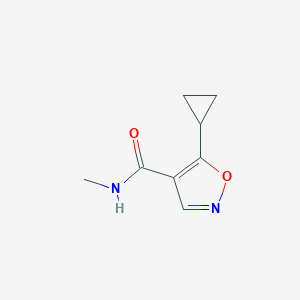
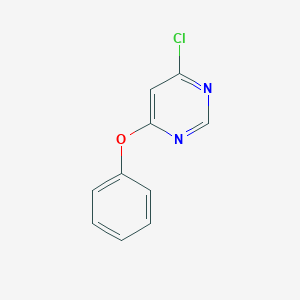
![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)
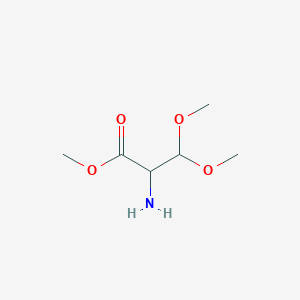
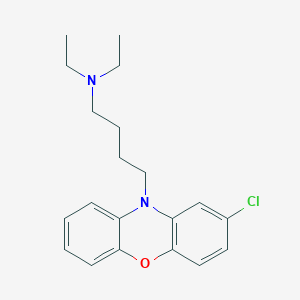
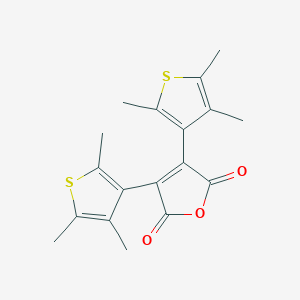
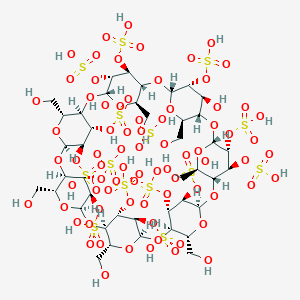
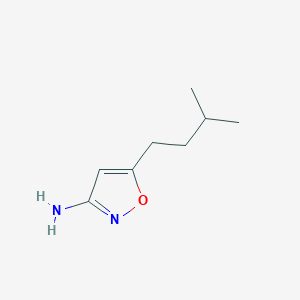
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
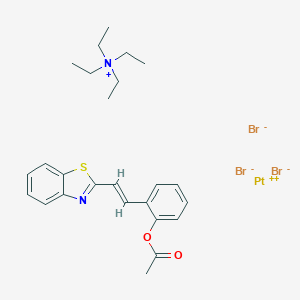
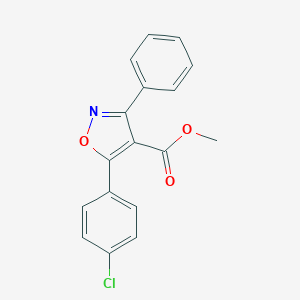
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
